molecular formula C17H21NO2S B12194198 2-Ethyl-1-(naphthylsulfonyl)piperidine

2-Ethyl-1-(naphthylsulfonyl)piperidine

Cat. No.: B12194198
M. Wt: 303.4 g/mol
InChI Key: GFELUIXUIYGAGH-UHFFFAOYSA-N
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Description

2-Ethyl-1-(naphthylsulfonyl)piperidine is a compound belonging to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(naphthylsulfonyl)piperidine typically involves the reaction of 2-ethylpiperidine with naphthylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(naphthylsulfonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-Ethyl-1-(naphthylsulfonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(naphthylsulfonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1-(naphthylsulfonyl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthylsulfonyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

2-ethyl-1-naphthalen-1-ylsulfonylpiperidine

InChI

InChI=1S/C17H21NO2S/c1-2-15-10-5-6-13-18(15)21(19,20)17-12-7-9-14-8-3-4-11-16(14)17/h3-4,7-9,11-12,15H,2,5-6,10,13H2,1H3

InChI Key

GFELUIXUIYGAGH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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